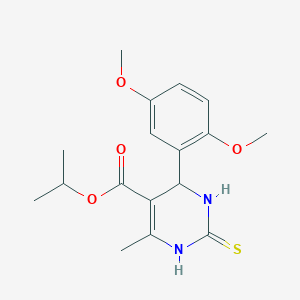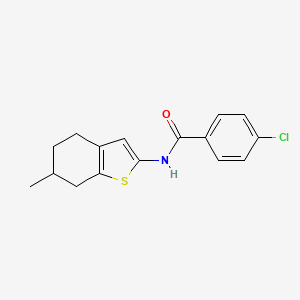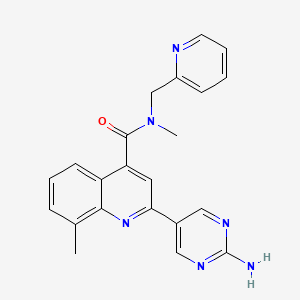![molecular formula C14H13ClFNO2S2 B4067571 1-[(5-chloro-2-thienyl)sulfonyl]-7-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B4067571.png)
1-[(5-chloro-2-thienyl)sulfonyl]-7-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline
Vue d'ensemble
Description
1-[(5-chloro-2-thienyl)sulfonyl]-7-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is also known as GSK369796 and is classified as a tetrahydroquinoline derivative.
Applications De Recherche Scientifique
Antibacterial Properties
Studies on related quinoline derivatives, such as 1-ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxo-1,4-dihydroquinolin-3-carboxylic acid (1589 R.B.), have demonstrated broad antibacterial activity, suggesting that compounds within this chemical family could be explored for antimicrobial applications. The toxicological and pharmacokinetic profiles of these compounds hint at their potential use in treating systemic infections (Goueffon, Montay, Roquet, & Pesson, 1981).
Structural Analysis
Research on 4-fluoroisoquinoline-5-sulfonyl chloride and its derivatives provides insights into the molecular conformations and interactions that are critical for the biological activity of quinoline sulfonamides. These studies emphasize the importance of structural elements such as the sulfonyl group and its positioning relative to other functional groups in influencing the compound's properties and potential applications in medicinal chemistry (Ohba, Gomi, Ohgiya, & Shibuya, 2012).
Enzyme Inhibition
The inhibition of phenylethanolamine N-methyltransferase (PNMT) by 3-fluoromethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines highlights the potential of sulfonyl-containing quinolines in the development of selective enzyme inhibitors. These findings could guide the exploration of 1-[(5-chloro-2-thienyl)sulfonyl]-7-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline and related compounds for therapeutic applications targeting specific enzymatic pathways (Grunewald, Seim, Regier, Martin, Gee, Drinkwater, & Criscione, 2006).
Synthesis and Catalysis
The development of novel catalysts, such as N-sulfonated Brönsted acidic catalysts for the synthesis of polyhydroquinoline derivatives, underscores the versatility of sulfonyl-functionalized compounds in catalyzing chemical reactions. This area of research could offer pathways for the utilization of the compound in synthetic organic chemistry and the production of other valuable chemical entities (Goli-Jolodar, Shirini, & Seddighi, 2016).
Metal Ion Extraction
The potential use of sulfonamidoquinoline derivatives in the extraction of divalent metal cations using ionic liquids suggests applications in analytical chemistry and environmental remediation. This research indicates that sulfonyl and quinoline moieties can interact with metal ions, offering a foundation for developing new extraction reagents or sensors based on similar compounds (Ajioka, Oshima, & Hirayama, 2008).
Propriétés
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-7-fluoro-2-methyl-3,4-dihydro-2H-quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFNO2S2/c1-9-2-3-10-4-5-11(16)8-12(10)17(9)21(18,19)14-7-6-13(15)20-14/h4-9H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFOUOWKUVBUCIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1S(=O)(=O)C3=CC=C(S3)Cl)C=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[1-(2,5-dimethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B4067489.png)
![5-[4-(4-isopropoxybenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline](/img/structure/B4067497.png)
![4-[4-(allyloxy)-3-methoxyphenyl]-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4067498.png)
![N-{1-[4-ethyl-5-({2-[(3-methyl-2-pyridinyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-3-methylbenzamide](/img/structure/B4067502.png)
![2-{[N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycyl]amino}-N-isobutylbenzamide](/img/structure/B4067504.png)
![N-{1-[4-ethyl-5-({2-oxo-2-[(1-phenylethyl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-4-methylbenzamide](/img/structure/B4067508.png)
![2-{[N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B4067513.png)
![ethyl 4-{[({5-[1-(benzoylamino)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B4067516.png)
![1,3,3-trimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)-6-azabicyclo[3.2.1]octane-6-carboxamide](/img/structure/B4067535.png)
![1-({[5-benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-2,6-dimethylpiperidine](/img/structure/B4067539.png)
![N-allyl-1-(4-{2-[(2-methylphenyl)amino]-2-oxoethoxy}phenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4067544.png)


